4,4'-(Pyridine-2,6-diyl)dibenzoic acid
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Overview
Description
4,4’-(Pyridine-2,6-diyl)dibenzoic acid is an organic compound that features a pyridine ring flanked by two benzoic acid groups. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of various advanced materials, including polymers and metal-organic frameworks .
Mechanism of Action
Target of Action
It is known that this compound is used as a linker in the construction of metal-organic frameworks (mofs) . These MOFs can interact with various targets depending on their specific design and purpose.
Mode of Action
The mode of action of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid is primarily through its role as a linker in MOFs. It helps in the formation of a three-dimensional structure, wherein the layers formed by metal ions and carboxylate groups are separated by this organic ligand . The specific interactions with its targets would depend on the nature of the MOF and the target itself.
Biochemical Pathways
It’s known that mofs have been used in various applications, including catalysis, gas storage, and drug delivery . The impact on biochemical pathways would therefore depend on the specific application of the MOF.
Result of Action
The molecular and cellular effects of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid’s action would depend on the specific MOF and its application. For instance, MOFs used in drug delivery could result in the targeted release of therapeutic agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid. For example, the stability of the MOFs could be affected by factors such as temperature and humidity . The efficacy of its action could also be influenced by the specific environment in which the MOF is applied.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid typically involves the reaction of 2,6-dibromopyridine with benzoic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 2,6-dibromopyridine with boronic acid derivatives of benzoic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: In an industrial setting, the production of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Pyridine-2,6-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
4,4’-(Pyridine-2,6-diyl)dibenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,4’-(Bipyridine-2,6-diyl)dibenzoic acid: Similar in structure but with a bipyridine core.
4,4’-(Pyrazine-2,6-diyl)dibenzoic acid: Contains a pyrazine ring instead of pyridine.
4,4’-(Pyridine-2,6-diylbis(oxy))dibenzoic acid: Features ether linkages between the pyridine and benzoic acid groups.
Uniqueness: 4,4’-(Pyridine-2,6-diyl)dibenzoic acid is unique due to its specific structural arrangement, which provides enhanced stability and reactivity in various chemical processes. Its ability to form stable metal complexes and its high proton conductivity make it particularly valuable in the development of advanced materials for energy and medical applications .
Properties
IUPAC Name |
4-[6-(4-carboxyphenyl)pyridin-2-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)14-8-4-12(5-9-14)16-2-1-3-17(20-16)13-6-10-15(11-7-13)19(23)24/h1-11H,(H,21,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYOMFCVEFEYPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10698194 |
Source
|
Record name | 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099-06-5 |
Source
|
Record name | 4,4′-(2,6-Pyridinediyl)bis[benzoic acid] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10698194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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